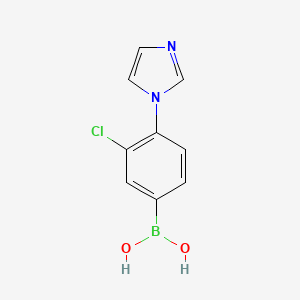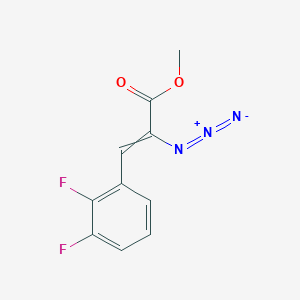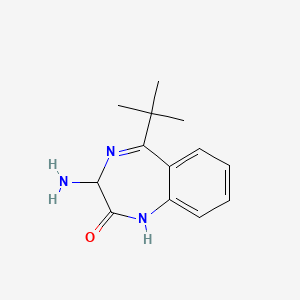![molecular formula C24H19F3N2O B14084304 (4S)-2-methyl-4-[[3-[4-(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14084304.png)
(4S)-2-methyl-4-[[3-[4-(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-4,5-dihydro-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-2-methyl-4-[[3-[4-(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-4,5-dihydro-1,3-oxazole is a complex organic compound featuring a trifluoromethyl group, a carbazole moiety, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-2-methyl-4-[[3-[4-(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-4,5-dihydro-1,3-oxazole typically involves multiple steps, including the formation of the carbazole core, introduction of the trifluoromethyl group, and construction of the oxazole ring. Common reagents used in these reactions include trifluoromethyl phenyl sulfone, which can act as a trifluoromethyl radical precursor under visible light irradiation .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(4S)-2-methyl-4-[[3-[4-(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
(4S)-2-methyl-4-[[3-[4-(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-4,5-dihydro-1,3-oxazole has several scientific research applications:
Biology: Its structural features may allow it to interact with biological macromolecules, making it a candidate for studying protein-ligand interactions and enzyme inhibition.
Industry: The compound’s properties may be exploited in the development of advanced materials, such as polymers and coatings, with improved performance characteristics.
Mechanism of Action
The mechanism of action of (4S)-2-methyl-4-[[3-[4-(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins, while the carbazole moiety may interact with aromatic residues in protein active sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol: Known for its analgesic potential.
3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives: Potent growth inhibitors of drug-resistant bacteria.
Uniqueness
(4S)-2-methyl-4-[[3-[4-(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-4,5-dihydro-1,3-oxazole stands out due to its combination of a trifluoromethyl group, carbazole moiety, and oxazole ring. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C24H19F3N2O |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
(4S)-2-methyl-4-[[3-[4-(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C24H19F3N2O/c1-15-28-19(14-30-15)13-29-22-5-3-2-4-20(22)21-12-17(8-11-23(21)29)16-6-9-18(10-7-16)24(25,26)27/h2-12,19H,13-14H2,1H3/t19-/m0/s1 |
InChI Key |
VNNPMISUCMUGLA-IBGZPJMESA-N |
Isomeric SMILES |
CC1=N[C@H](CO1)CN2C3=C(C=C(C=C3)C4=CC=C(C=C4)C(F)(F)F)C5=CC=CC=C52 |
Canonical SMILES |
CC1=NC(CO1)CN2C3=C(C=C(C=C3)C4=CC=C(C=C4)C(F)(F)F)C5=CC=CC=C52 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


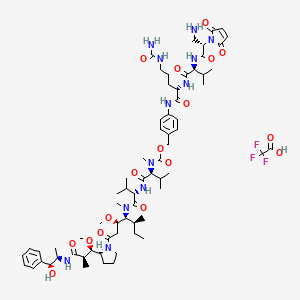
![2-((Bromodifluoromethyl)sulfonyl)benzo[d]thiazole](/img/structure/B14084229.png)
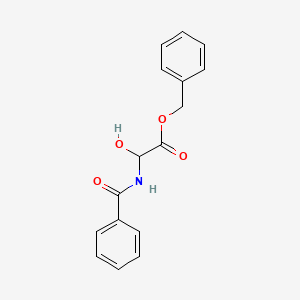
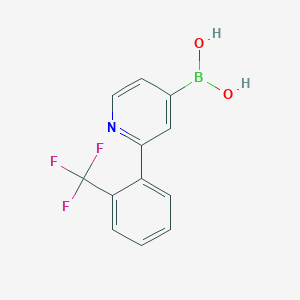
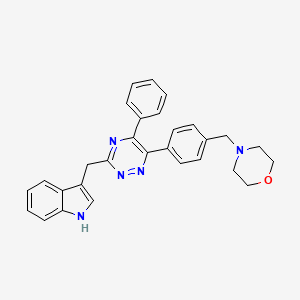

![4-[(4-Nitrophenyl)methyl]-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide](/img/structure/B14084276.png)
